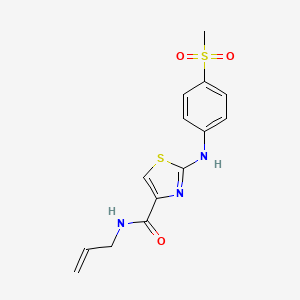

N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(4-methylsulfonylanilino)-N-prop-2-enyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-3-8-15-13(18)12-9-21-14(17-12)16-10-4-6-11(7-5-10)22(2,19)20/h3-7,9H,1,8H2,2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLXJKDXIBBMIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves the reaction of an appropriate thiazole derivative with an allylating agent and a methylsulfonyl-substituted aniline derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the reaction . The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling at the Thiazole Core

The thiazole ring’s C-5 position can undergo palladium-catalyzed cross-coupling reactions. For example, bromination at C-5 followed by Suzuki coupling with aryl boronic acids introduces aromatic substituents:

| Reaction Step | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, DMF, 80°C | 5-Bromo-thiazole intermediate | 72% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 100°C | 5-Aryl-substituted thiazole derivative | 58–85% |

This method is analogous to the synthesis of methyl 2-amino-5-benzylthiazole-4-carboxylate derivatives, where aryl groups enhance biological activity .

Allyl Group Functionalization

The allyl carboxamide moiety undergoes regioselective reactions:

-

Epoxidation : Reaction with m-CPBA forms an epoxide at the allyl double bond.

-

Thiol-Ene Click Chemistry : Reaction with thiols (e.g., thioglycolic acid) under UV light generates sulfhydryl adducts.

These modifications are critical for tuning pharmacokinetic properties, as demonstrated in quinoxaline-thiazole hybrids .

Hydrolysis of the Carboxamide Group

The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

The carboxylic acid derivative serves as a precursor for esterification or amidation reactions .

Nucleophilic Aromatic Substitution at the Methylsulfonylphenyl Group

The electron-deficient aryl ring undergoes nucleophilic substitution at the para position relative to the methylsulfonyl group:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Primary Amines | DMF, K₂CO₃, 120°C, 24h | 4-(Alkylamino)phenyl derivative | 45–60% | |

| Thiols | EtOH, piperidine, reflux, 18h | 4-(Sulfanyl)phenyl analogue | 51% |

This reactivity mirrors benzenesulfonamide derivatives, where substitution enhances target affinity .

Cyclization Reactions

The allyl group participates in intramolecular cyclization to form six-membered heterocycles:

Cyclization products like 1,2-thiazinane-1,1-dioxide are bioactive scaffolds in anticancer agents .

Key Mechanistic Insights

-

Electronic Effects : The methylsulfonyl group deactivates the phenyl ring, directing electrophiles to the thiazole core or allyl chain.

-

Steric Influence : The allyl group’s geometry affects regioselectivity in cyclization and click reactions.

-

Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are critical for cross-coupling efficiency .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, have been investigated for their antimicrobial properties. The compound's structure allows it to interact with bacterial proteins, making it a potential candidate against various pathogens.

Key Findings:

- Mechanism of Action : The thiazole ring can inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication, such as DNA gyrase and topoisomerase .

- Activity Spectrum : Studies have shown that derivatives of thiazole exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with similar structures have demonstrated effective minimum inhibitory concentrations against strains like Bacillus subtilis and Aspergillus niger .

Anticancer Potential

The anticancer properties of this compound can be attributed to its ability to selectively target cancer cell lines while sparing normal cells.

Research Insights:

- Cell Line Studies : In vitro studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF7), lung (A549), and melanoma (WM793). Some compounds have exhibited nanomolar inhibitory activity against these cell lines .

- Selectivity and Toxicity : Notably, certain derivatives have demonstrated a high degree of selectivity for cancer cells over normal cells, indicating a favorable therapeutic index. For example, specific modifications on the thiazole scaffold enhanced anticancer activity while minimizing toxicity to healthy tissues .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications on the phenyl ring or the thiazole core can significantly influence biological activity.

Observations:

- Substituent Effects : The introduction of various substituents on the phenyl ring has been shown to enhance the biological activity of thiazole derivatives. For instance, larger lipophilic groups on the aryl moiety were associated with increased potency against cancer cells .

- Molecular Docking Studies : Computational studies indicate that specific structural features contribute to better binding affinities with target proteins involved in cancer progression and microbial resistance .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Thiazole Derivatives

Key Observations :

Key Observations :

- The title compound’s synthesis may resemble ’s S-alkylation strategies or ’s carboxamide coupling, though its allyl group introduces unique reactivity challenges.

- High-purity analogs (e.g., 98–99% in ) highlight the importance of rigorous purification for pharmacological applications .

Electronic and Spectral Properties

Table 3: Electronic Parameters and Spectral Data

Key Observations :

- The methylsulfonyl group in the title compound likely reduces electron density on the thiazole ring compared to amine-substituted analogs (), as seen in lower ionization energies of thiazole amines .

- Absence of C=O bands in triazole-thiones () contrasts with the title compound’s carboxamide, which would show strong C=O absorption (~1660 cm⁻¹) .

Biological Activity

N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its antibacterial properties, supported by data from recent research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a thiazole ring, an allyl group, and a methylsulfonyl phenyl moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, a series of 2-amino-thiazole derivatives were tested for their antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer). Some derivatives demonstrated remarkable selectivity and low toxicity towards normal cells, suggesting their potential as therapeutic agents .

Case Study: Antiproliferative Activity

A specific study evaluated the antiproliferative effects of this compound against human glioblastoma U251 and melanoma WM793 cell lines. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity. In vivo studies using xenograft models further confirmed its efficacy in delaying tumor growth .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| U251 | 5.0 | High |

| WM793 | 6.2 | Moderate |

| Normal Cells | >100 | Low |

Antibacterial Activity

In addition to anticancer properties, thiazole derivatives have shown antibacterial activity against Mycobacterium tuberculosis. The compound's mechanism involves inhibiting bacterial growth with sub-micromolar minimum inhibitory concentrations (MICs). Structural modifications at the C-2 position of the thiazole ring have been correlated with enhanced antibacterial efficacy .

Case Study: Anti-Tubercular Activity

A representative analog of the compound was tested against M. tuberculosis and showed promising results:

| Compound | MIC (µM) | Selectivity Index |

|---|---|---|

| N-allyl derivative | <0.1 | 26 |

| Control Compound | 8 | 1 |

The results indicate that the N-allyl substitution significantly enhances the compound's selectivity for mycobacterial species over other bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for cytotoxic activity.

- Allyl Group : Enhances lipophilicity and potential membrane penetration.

- Methylsulfonyl Phenyl Moiety : Contributes to selectivity and reduces toxicity towards normal cells.

Research suggests that modifications in these areas can lead to improved therapeutic profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing thiazole-4-carboxamide derivatives like N-allyl-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide?

- Methodology : The synthesis typically involves multi-step organic reactions, including amide coupling (e.g., EDCI/HOBt-mediated coupling), cyclization (using Lawesson’s reagent or thiourea), and selective substitutions (e.g., allylation via nucleophilic displacement). For example, analogous compounds were synthesized by reacting carboxylic acids with amines under nitrogen atmospheres, followed by purification via column chromatography and recrystallization .

Q. How is the purity and structural integrity of thiazole-4-carboxamide derivatives validated?

- Analytical Techniques :

- HPLC : Purity assessment (e.g., 98–99% purity reported for similar compounds) .

- NMR Spectroscopy : Confirmation of regiochemistry and substituent positions (e.g., ¹H/¹³C NMR for allyl and methylsulfonyl groups) .

- Mass Spectrometry (ESI-MS) : Verification of molecular ion peaks (e.g., m/z 371.1 [M+H]⁺ for phenyl-substituted analogs) .

Q. What in vitro assays are used to evaluate the biological activity of thiazole-4-carboxamides?

- Assays : Anticancer potential is assessed via cell viability assays (e.g., NCI-60 cell line screening) and enzyme inhibition studies (e.g., CYP3A4 inhibition). Antitumor activity screening often involves dose-response curves and IC₅₀ calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of N-allyl-substituted thiazole carboxamides?

- Strategies :

- Catalyst Screening : Use of CuI/proline systems for azide-alkyne cycloadditions (e.g., 75% yield for compound 66) .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or CH₂Cl₂) enhance solubility of intermediates.

- Temperature Control : Reflux conditions (e.g., 80–100°C) for cyclization steps .

Q. What methodologies resolve contradictions in biological activity data among structurally similar derivatives?

- Approaches :

- Meta-Analysis : Cross-referencing SAR data (e.g., methylsulfonyl vs. methoxy substituents altering CYP3A4 inhibition) .

- Computational Modeling : Docking studies to compare binding affinities in enzyme active sites .

- Dose-Dependent Studies : Testing compounds at multiple concentrations to identify non-linear activity trends .

Q. How do substituents (e.g., methylsulfonyl) influence electronic properties and reactivity?

- Key Findings :

- Electron-Withdrawing Effects : Methylsulfonyl groups increase electrophilicity of the thiazole ring, enhancing interactions with nucleophilic residues in enzyme pockets .

- Solubility Impact : Polar substituents improve aqueous solubility, critical for in vivo bioavailability .

Q. What strategies address low solubility/stability in pharmacological testing?

- Solutions :

- Prodrug Design : Esterification of carboxyl groups (e.g., ethyl esters) to enhance membrane permeability .

- Formulation Optimization : Use of co-solvents (e.g., PEG-400) or nanoparticle encapsulation .

Q. How are synthetic byproducts or isomers characterized, and how do they affect bioactivity?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.